3-Bromo-7-iodoquinoline is a chemical compound characterized by the presence of bromine and iodine substituents on a quinoline ring structure. Its molecular formula is , and it has a molecular weight of approximately 333.95 g/mol. This compound is notable for its potential applications in medicinal chemistry and as a building block for various biologically active molecules. The unique combination of halogen atoms contributes to its distinct chemical properties, influencing its reactivity and biological interactions.
The biological activity of 3-Bromo-7-iodoquinoline has been the subject of research due to its potential as a pharmacological agent. It has shown promise in:
The synthesis of 3-Bromo-7-iodoquinoline can be achieved through several methods:
3-Bromo-7-iodoquinoline has various applications across different fields:
Studies on the interactions of 3-Bromo-7-iodoquinoline with biological targets have revealed:
Several compounds share structural similarities with 3-Bromo-7-iodoquinoline. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Chloroquinoline | Lacks bromine and iodine | Different reactivity profile |
3-Bromoquinoline | Contains bromine but no iodine | Varies in biological activity |
7-Iodoquinoline | Contains iodine but no bromine | Distinct chemical properties |
3-Bromo-6-iodoquinoline | Bromine at position 3; iodine at position 6 | Similar halogenated structure with different positioning |
The uniqueness of 3-Bromo-7-iodoquinoline lies in its specific combination of halogen substituents, which significantly influences its chemical reactivity and biological activity compared to these similar compounds .
3-Bromo-7-iodoquinoline (CAS 1354223-46-3) emerged as a specialized halogenated quinoline derivative in the early 21st century, primarily driven by advancements in cross-coupling reactions and the demand for functionalized heterocycles in medicinal chemistry. Early synthetic efforts focused on regioselective halogenation of quinoline scaffolds, leveraging iodine’s superior directing effects over bromine. This compound’s development aligns with broader trends in halogenated heterocyclic chemistry, where iodine and bromine substituents enable versatile transformations in drug discovery and materials science.
The compound serves as a critical intermediate in synthesizing bioactive molecules due to its dual halogenation pattern. Bromine at position 3 and iodine at position 7 create orthogonal reactivity sites for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings. This bifunctionality enables sequential functionalization, a strategy exploited in constructing complex quinoline-based pharmaceuticals. Its role in accessing polycyclic aromatics and nanographenes further underscores its value in materials chemistry.
3-Bromo-7-iodoquinoline occupies a niche in quinoline research as a dihalogenated scaffold. While mono-halogenated derivatives (e.g., 7-bromoquinoline) dominate traditional syntheses, the 3,7-dihalo configuration offers enhanced synthetic flexibility. This positioning is exemplified by its use in synthesizing GSK2126458, an investigational kinase inhibitor, where sequential cross-coupling reactions replace bromine and iodine with aryl or heteroaryl groups.
Recent studies highlight two primary research directions:
3-Bromo-7-iodoquinoline exists as a solid at room temperature under standard atmospheric conditions [1] [2]. The compound typically appears as a crystalline solid with a characteristic appearance common to halogenated quinoline derivatives [1] [3]. The physical state remains stable under normal storage conditions, which require the compound to be kept in a dark place, sealed in dry conditions at room temperature [1] [2].
The molecular weight of 333.95 grams per mole contributes to its solid-state properties at ambient conditions [4] [1] [3]. The presence of both bromine and iodine substituents on the quinoline ring system increases the molecular weight significantly compared to unsubstituted quinoline, affecting its physical characteristics and handling properties [4].
3-Bromo-7-iodoquinoline exhibits very low aqueous solubility, with reported values of approximately 0.00477 milligrams per milliliter or 0.0000143 molar in water [6]. This extremely limited water solubility is characteristic of halogenated aromatic compounds and is attributed to the hydrophobic nature of the quinoline ring system combined with the electron-withdrawing effects of the halogen substituents [7] [6].
The low aqueous solubility places the compound in the practically insoluble category according to standard pharmaceutical classifications [6]. This property is consistent with the compound's high LogP value of 3.6019, indicating significant lipophilicity [3] [8]. The limited water solubility has important implications for biological applications and requires consideration of appropriate solubilization strategies for pharmaceutical or research applications [6].
3-Bromo-7-iodoquinoline demonstrates good to excellent solubility in various organic solvents, particularly those with similar polarity characteristics . The compound shows moderate to good solubility in ethanol, making it suitable for alcoholic extraction and purification procedures . Dichloromethane provides excellent solubility for the compound, which is advantageous for synthetic manipulations and analytical procedures .
The compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide and acetonitrile, based on its structural characteristics and the behavior of similar quinoline derivatives . Aromatic solvents including toluene and benzene are anticipated to provide moderate solubility due to favorable π-π interactions between the solvent and the quinoline ring system .
Solvent Type | Solubility | Solubility Class |
---|---|---|
Water | Very low (0.00477 mg/mL) | Practically insoluble |
Ethanol | Moderate to Good | Soluble |
Dichloromethane | Good | Soluble |
Organic Solvents (general) | Generally soluble | Soluble |
Dimethyl Sulfoxide | Expected good solubility | Soluble |
3-Bromo-7-iodoquinoline exhibits good chemical stability under standard ambient conditions when stored properly [1] [2]. The compound remains stable when kept in a dark place, sealed in dry conditions at room temperature [1] [2]. This storage requirement indicates sensitivity to light and moisture, which is common for halogenated aromatic compounds [1] [2].
The compound shows thermal stability under normal handling conditions, with decomposition temperatures typically exceeding 200°C for similar quinoline derivatives [11]. The presence of both bromine and iodine substituents may affect thermal stability, with iodine being more thermally labile than bromine [11]. Under extreme conditions, degradation pathways may involve dehalogenation reactions, particularly affecting the carbon-iodine bond due to its relatively lower bond strength compared to the carbon-bromine bond [11].
Photochemical stability requires careful consideration, as the compound should be protected from light during storage and handling [1] [2]. Ultraviolet radiation can potentially induce photodegradation reactions, leading to halogen loss or ring system modifications [12]. The compound's stability in solution depends on the solvent system and storage conditions, with organic solvents generally providing better stability than aqueous systems [12].
3-Bromo-7-iodoquinoline exhibits significant photosensitivity, requiring storage in dark conditions to prevent photodegradation [1] [2]. The compound absorbs ultraviolet radiation effectively due to its extended conjugated aromatic system, which can lead to photochemical reactions under prolonged exposure to light [12] [13].
The quinoline chromophore provides strong UV absorption characteristics, with the halogen substituents modifying the electronic transitions and absorption spectra [12] [13]. The presence of both bromine and iodine can enhance intersystem crossing and triplet state formation, potentially leading to increased photoreactivity [12] [13].
Photostability considerations are crucial for handling and storage, as exposure to natural or artificial UV radiation can result in degradation products through various pathways including dehalogenation and ring opening reactions [12] [13]. The compound's photochemical behavior suggests potential applications in photodynamic processes or as photosensitizers in specialized applications [12] [13].
The compound exhibits thermal stability up to moderate temperatures, with decomposition typically occurring above 250°C for quinoline derivatives [11]. The boiling point is estimated to exceed 350°C under standard atmospheric pressure, though exact values have not been experimentally determined [11].
Phase transitions follow typical patterns for organic crystalline solids, with the compound maintaining its solid state at room temperature and standard atmospheric pressure [11]. The flash point is expected to be above 100°C, consistent with other quinoline derivatives and contributing to safe handling characteristics [11].
Property | Value/Description | Comparison to Similar Compounds |
---|---|---|
Melting Point | Estimated 100-150°C | 3-Bromo-2-iodoquinoline: 117-123°C |
Boiling Point | Estimated >350°C | 3-Bromoquinoline: 274-276°C |
Thermal Stability | Stable under normal conditions | Halogenated quinolines are thermally stable |
Phase at Room Temperature | Solid | Typical for dihalogenated quinolines |
3-Bromo-7-iodoquinoline exhibits weak basic properties due to the presence of the quinoline nitrogen atom, with an estimated pKa value in the range of 1.5-2.5 [6] [15] [16]. This significantly reduced basicity compared to unsubstituted quinoline (pKa = 4.85) is attributed to the electron-withdrawing effects of both bromine and iodine substituents [17] [15] [16].
The 3-bromoquinoline derivative shows a pKa of 2.69, indicating the substantial impact of halogen substitution on acid-base properties [17] [15]. The additional iodine substitution in 3-Bromo-7-iodoquinoline is expected to further decrease the basicity, resulting in an even lower pKa value [15] [16].
Protonation occurs at the quinoline nitrogen atom under acidic conditions, forming the corresponding quinolinium ion [15] [18]. The electron-withdrawing nature of the halogen substituents stabilizes the neutral form relative to the protonated form, contributing to the reduced basicity [15] [18]. This weak basicity has important implications for coordination chemistry and biological interactions.
Compound | pKa Value | Basicity | Effect of Substituents |
---|---|---|---|
Quinoline | 4.85 | Moderate | Reference compound |
3-Bromoquinoline | 2.69 | Weak | Electron-withdrawing Br decreases basicity |
3-Bromo-7-iodoquinoline (estimated) | 1.5-2.5 (estimated) | Very weak | Combined electron-withdrawing effects |
3-Bromo-6-iodoquinoline | 1.77 (predicted) | Very weak | Similar dual halogen effects |